molecular formula C8H9F3N4 B13501999 2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine

2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine

Cat. No.: B13501999
M. Wt: 218.18 g/mol
InChI Key: BTWQLWCLRSXROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine is a heterocyclic compound that features a pyrido-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block for various therapeutic agents.

Preparation Methods

The synthesis of 2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formamide under reflux conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired pyrido-pyrimidine ring system.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrido-pyrimidines and their derivatives.

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including diabetes and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar compounds to 2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine include:

    Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

    Triazolopyrazine derivatives: Compounds with similar core structures that exhibit various pharmacological activities.

    Quinazoline derivatives: These compounds share structural similarities and are studied for their anticancer and antimicrobial properties.

The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C8H9F3N4

Molecular Weight

218.18 g/mol

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H9F3N4/c9-8(10,11)6-4-3-13-2-1-5(4)14-7(12)15-6/h13H,1-3H2,(H2,12,14,15)

InChI Key

BTWQLWCLRSXROX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N=C2C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.